

In-Depth Structural Analysis of Diaveridine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: **DIAVERIDINE HYDROCHLORIDE**

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Introduction

Diaveridine hydrochloride is a synthetic antiprotozoal agent, primarily utilized in veterinary medicine as a coccidiostat. Structurally, it belongs to the diaminopyrimidine class of compounds. Its therapeutic effect is derived from its function as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway of prokaryotes and some eukaryotes.^{[1][2][3]} By inhibiting DHFR, **diaveridine hydrochloride** effectively disrupts the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleic acids and certain amino acids, thereby arresting cell growth and replication.^[4] This technical guide provides a comprehensive overview of the structural analysis of **diaveridine hydrochloride**, incorporating physicochemical properties, spectroscopic data, and a detailed examination of its mechanism of action and metabolic fate.

Physicochemical Properties

Diaveridine hydrochloride is a white to off-white or yellowish crystalline powder.^[5] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |
|------------------|--|--------------|
| Chemical Formula | <chem>C13H16N4O2.HCl</chem> | [5] |
| Molecular Weight | 296.76 g/mol | [6] |
| CAS Number | 2507-23-5 | [7][8] |
| IUPAC Name | 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine hydrochloride | [1] |
| Melting Point | >224°C (with decomposition) | [9] |
| Solubility | Soluble in concentrated hydrochloric acid, slightly soluble in dilute hydrochloric acid and methanol, very slightly soluble in chloroform, and insoluble in ethanol, ether, and water. | [5][9][10] |
| Appearance | White to off-white or yellowish crystalline powder | [5] |

Crystallographic Data

As of the latest literature review, a complete single-crystal X-ray diffraction study for **diaveridine hydrochloride** is not publicly available. Therefore, detailed crystallographic data such as unit cell dimensions, bond lengths, and bond angles are not included in this guide. However, analysis of structurally similar diaminopyrimidine derivatives provides insights into the expected molecular geometry.[11][12]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR spectral data with complete peak assignments for **diaveridine hydrochloride** are not readily available in the public domain. A general representation of the expected proton and carbon environments can be inferred from its chemical structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **diaveridine hydrochloride** would be characterized by absorption bands corresponding to its various functional groups. The table below lists the expected characteristic IR absorption bands.

| Wavenumber (cm ⁻¹) | Functional Group | Vibrational Mode |
|--------------------------------|---|----------------------|
| 3400 - 3100 | N-H (amines) | Stretching |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 3000 - 2850 | C-H (aliphatic, -CH ₃ , -CH ₂) | Stretching |
| 1650 - 1550 | C=C (aromatic), C=N (pyrimidine) | Stretching |
| 1650 - 1580 | N-H (amines) | Bending |
| 1260 - 1000 | C-O (ethers) | Stretching |
| 850 - 675 | C-H (aromatic) | Out-of-plane bending |

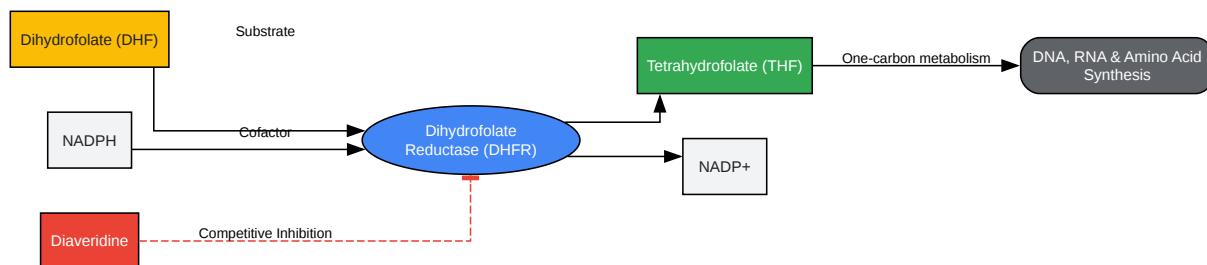
Mass Spectrometry (MS)

Mass spectrometry of diaveridine would likely show a molecular ion peak corresponding to the free base (C₁₃H₁₆N₄O₂) at m/z 260.29.[\[1\]](#) The fragmentation pattern would be influenced by the stability of the pyrimidine and dimethoxybenzyl moieties. Key fragmentation data from available sources are presented below.

| m/z | Interpretation |
|----------|---|
| 261.1359 | [M+H] ⁺ (protonated molecule of the free base) |
| 245.1044 | Loss of a methyl group (-CH ₃) |
| 123.0672 | Fragment corresponding to the dimethoxybenzyl moiety |

Mechanism of Action: Dihydrofolate Reductase Inhibition

Diaveridine exerts its antiparasitic effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. This pathway is crucial for the synthesis of thymidine, purines, and certain amino acids.



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Figure 1. Mechanism of DHFR inhibition by Diaveridine.

Metabolic Pathways

Studies in pigs and chickens have elucidated the primary metabolic pathways of diaveridine. The main routes of biotransformation include O-demethylation, α -hydroxylation, and subsequent glucuronidation or sulfation.[13][14]

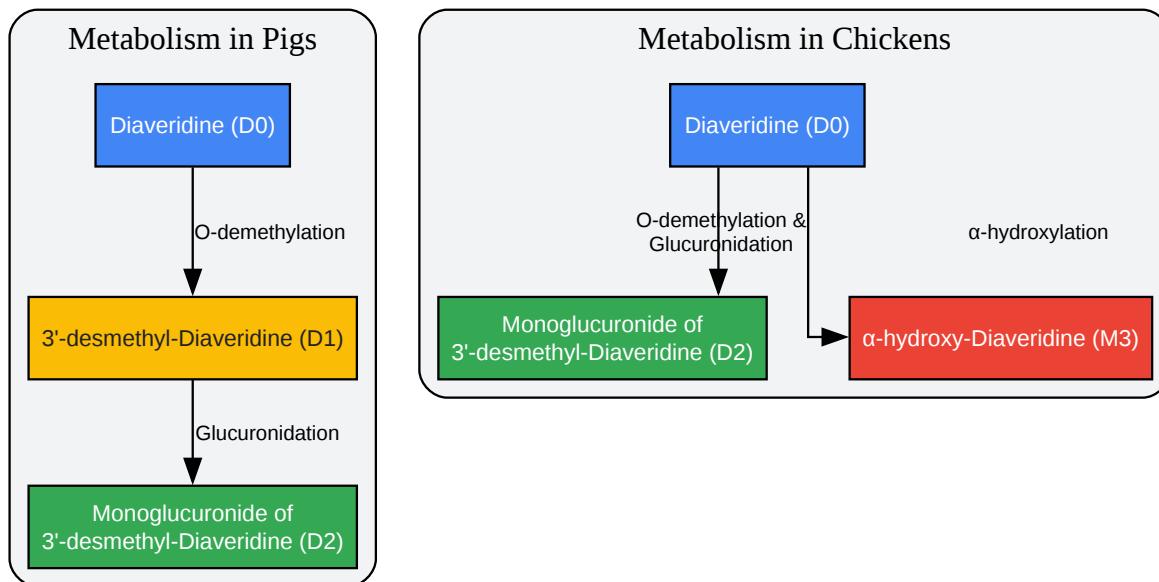
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Figure 2. Metabolic pathways of Diaveridine in pigs and chickens.

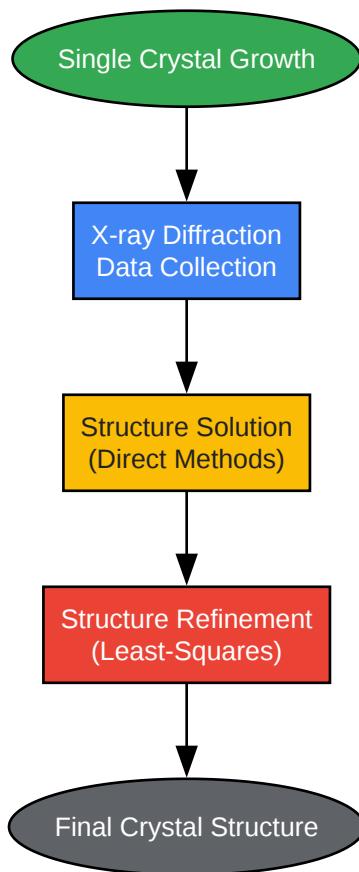
Experimental Protocols

Detailed experimental protocols for the structural elucidation of **diaveridine hydrochloride** are not available in a single source. The following are generalized yet detailed methodologies adapted for a compound of this nature.

X-ray Crystallography (for a related diaminopyrimidine)

- Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol-water mixture).[15][16]
- Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector.[11][17] Data are typically collected at a controlled temperature (e.g., 293 K).

- Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .^{[11][12]}



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Figure 3. Experimental workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **diaveridine hydrochloride** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube.^{[18][19]}
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).^[20] Standard pulse sequences are used for one-dimensional spectra. Two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous signal assignments.

- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[21]

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the powdered **diaveridine hydrochloride** (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr).[22][23] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.[24][25]
- Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet or the empty ATR crystal is collected for background correction.[26]
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: A stock solution of **diaveridine hydrochloride** is prepared in a suitable solvent (e.g., methanol). This is further diluted to working concentrations with the mobile phase.[6][27]
- Chromatographic Separation: An aliquot of the sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically used.[28][29]
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, often equipped with an electrospray ionization (ESI) source operating in positive ion mode. Full scan and product ion scan (MS/MS) data are acquired to determine the mass-to-charge ratio of the parent ion and its fragments.[27][30]

Conclusion

This technical guide has synthesized the available structural and analytical information for **diaveridine hydrochloride**. While a complete crystallographic characterization remains to be published, a combination of spectroscopic techniques provides a robust understanding of its molecular structure. The elucidated mechanism of action and metabolic pathways are crucial for its application in veterinary medicine and for future drug development efforts targeting dihydrofolate reductase. The provided experimental frameworks offer a solid foundation for researchers and scientists working with this and similar compounds.

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